Octa-1,5-dien-7-yn-3-ol is a complex organic compound with the molecular formula and a molecular weight of 122.16 g/mol. It features a unique structure characterized by both double and triple carbon-carbon bonds, along with a hydroxyl group, making it a versatile compound in synthetic organic chemistry. Its IUPAC name reflects its structural features, indicating the presence of two double bonds (dien) and one triple bond (yn) in the octane backbone, as well as a hydroxyl group at the third carbon position.
The specific products and yields from these reactions depend on the conditions and reagents used .
Research indicates that Octa-1,5-dien-7-yn-3-ol exhibits significant biological activity. It has been studied for its potential effects on enzyme interactions and metabolic pathways. The compound's unique structure allows it to engage in diverse biochemical interactions, which may contribute to its biological properties .
The synthesis of Octa-1,5-dien-7-yn-3-ol typically involves several methodologies:
These methods highlight the versatility of synthetic routes available for producing this compound .
Octa-1,5-dien-7-yn-3-ol finds applications across various fields:
Studies on Octa-1,5-dien-7-yn-3-ol have demonstrated its potential for interacting with various biological targets. The presence of multiple reactive sites (double and triple bonds along with a hydroxyl group) allows it to participate in diverse chemical interactions, which are crucial for understanding its biological mechanisms .
Several compounds share structural similarities with Octa-1,5-dien-7-yn-3-ol:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Linalool | Monoterpenoid with a hydroxyl group | Different functional groups and applications |
| Geraniol | Similar backbone but lacks triple bond | Different reactivity due to lack of unsaturation |
| Octa-4,6-dienal | Contains similar dienes but different functional groups | Variations in reactivity due to structural differences |
Octa-1,5-dien-7-yn-3-ol is unique due to its combination of double and triple bonds alongside a hydroxyl group. This structural diversity allows it to undergo a broader range of
Octa-1,5-dien-7-yn-3-ol is defined by its IUPAC name, which precisely describes its carbon skeleton and functional groups: an eight-carbon chain (octa) with double bonds at positions 1 and 5 (1,5-dien), a triple bond at position 7 (7-yn), and a hydroxyl group at position 3 (3-ol). Its molecular formula $$ \text{C}8\text{H}{10}\text{O} $$ corresponds to a molecular weight of 122.16 g/mol, as computed by PubChem. The compound’s SMILES notation, $$ \text{C=CC(CC=CC#C)O} $$, highlights the spatial arrangement of its unsaturated bonds and hydroxyl group.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 652999-88-7 | |
| IUPAC Name | Octa-1,5-dien-7-yn-3-ol | |
| Molecular Formula | $$ \text{C}8\text{H}{10}\text{O} $$ | |
| Exact Mass | 122.073164938 Da |
The compound’s structural isomerism is notable: the (5Z)-stereoisomer (CAS 50306-18-8) has been synthesized and studied for its role as an intermediate in odorant production. This distinction underscores the importance of stereochemistry in its reactivity and applications.
The synthesis of Octa-1,5-dien-7-yn-3-ol and related derivatives emerged alongside advancements in transition-metal-catalyzed reactions. Early methodologies relied on Sonogashira coupling, a palladium-copper co-catalyzed process that links sp²-hybridized carbons to terminal alkynes. For instance, the cyclization of 2-bromo-1,5-diene-7-yne precursors via PdCl₂(PPh₃)₂ and CuI catalysts enabled the construction of poly-ene-substituted cyclohexenols, demonstrating the compound’s utility in complex molecule assembly.
A seminal 1987 study detailed the synthesis of (Z)-Octa-1,5-dien-3-ol from FEMA 2561 and vinylmagnesium bromide, achieving moderate yields through Grignard reagent-mediated allylation. This route highlighted the compound’s role as a precursor to flavorants like (Z)-Octa-1,5-dien-3-one, a green tea odorant. Subsequent refinements incorporated Sn-mediated allylation and stereoselective hydroboration to optimize efficiency.
Octa-1,5-dien-7-yn-3-ol occupies a critical juncture in organic synthesis due to its dual unsaturated systems. The conjugated diene (C1–C5) and alkyne (C7) moieties render it amenable to cycloadditions, hydrogenation, and electrophilic additions. For example, intramolecular 6-exo-dig cyclizations of ene-yne systems, catalyzed by palladium, yield cyclohexenol derivatives with embedded polyene motifs. These products serve as scaffolds for natural product synthesis, including terpenoids and pheromones.
The compound’s hydroxyl group further enhances its versatility. As a protic functional group, it participates in hydrogen bonding and etherification, enabling derivatization into ethers or esters for stability tuning. Computational studies predict a logP value of 2.192, indicating moderate hydrophobicity suitable for lipid bilayer interactions.
Octa-1,5-dien-7-yn-3-ol represents a complex organic molecule characterized by the presence of multiple unsaturated functional groups within a single eight-carbon framework [1]. The compound exhibits a molecular formula of C₈H₁₀O with a molecular weight of 122.16 grams per mole, corresponding to a degree of unsaturation of four [1]. This structural complexity arises from the integration of two alkene double bonds, one alkyne triple bond, and a hydroxyl functional group positioned at the tertiary carbon center [1].
The International Union of Pure and Applied Chemistry name for this compound is octa-1,5-dien-7-yn-3-ol, which systematically describes the positioning of the functional groups along the eight-carbon chain [1]. The Chemical Abstracts Service registry number 652999-88-7 provides unique identification for this specific molecular structure [1]. The simplified molecular-input line-entry system representation C=CC(CC=CC#C)O clearly illustrates the connectivity pattern, showing the hydroxyl group attached to carbon-3, with alkene functionalities at positions 1-2 and 5-6, and a terminal alkyne at positions 7-8 [1].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O |
| Molecular Weight (g/mol) | 122.16 |
| IUPAC Name | octa-1,5-dien-7-yn-3-ol |
| CAS Registry Number | 652999-88-7 |
| InChI | InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h1,4-6,8-9H,2,7H2 |
| InChIKey | HCSWXTNJMVLCMY-UHFFFAOYSA-N |
| SMILES | C=CC(CC=CC#C)O |
| Exact Mass (Da) | 122.073164938 |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
The molecular geometry of octa-1,5-dien-7-yn-3-ol is determined by the hybridization states of the carbon atoms throughout the chain, creating a complex three-dimensional structure [11] [12]. The terminal alkene carbon (C-1) adopts sp² hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees [44] [46]. This planar arrangement extends to carbon-2, which also exhibits sp² hybridization due to its participation in the double bond [44] [46].
Carbon-3, bearing the hydroxyl functional group, demonstrates sp³ hybridization with tetrahedral geometry and bond angles approaching 109.5 degrees [44] [46]. This carbon center serves as a critical junction point, connecting the terminal alkene system to the internal alkene through a methylene bridge [44]. The spatial arrangement around this carbon influences the overall molecular conformation and affects the potential for intramolecular interactions [11].
The internal alkene system spanning carbons 5 and 6 exhibits sp² hybridization, maintaining the characteristic trigonal planar geometry [44] [46]. The alkyne functionality at carbons 7 and 8 involves sp hybridization, creating a linear arrangement with bond angles of 180 degrees [39] [41]. This linear alkyne segment contributes significantly to the molecular rigidity and influences the overall shape of the molecule [39].
The bonding patterns within octa-1,5-dien-7-yn-3-ol involve a combination of sigma and pi bonds that define the molecular structure [42] [47]. The alkene double bonds consist of one sigma bond and one pi bond each, while the alkyne triple bond contains one sigma bond and two pi bonds [42] [47]. The hydroxyl group forms a sigma bond with carbon-3 through sp³-sp³ orbital overlap [40].
The stereochemical complexity of octa-1,5-dien-7-yn-3-ol arises from the presence of multiple sites of unsaturation that can exhibit geometric isomerism [15]. The alkene functionalities at positions 1-2 and 5-6 each present the possibility for cis-trans isomerism, depending on the substitution patterns around the double bonds [15]. However, the terminal nature of the 1,2-alkene limits the stereochemical options at this position [15].
The internal alkene at positions 5-6 represents the primary site for geometric isomerism within the molecule [15]. The E-Z nomenclature system provides the most accurate method for describing the stereochemistry at this position, utilizing priority rules based on atomic number to assign configurations [15]. The presence of the alkyne functionality on one side and the alcohol-bearing carbon chain on the other side creates distinct steric environments that influence the preferred geometric arrangement [15].
Carbon-3, bearing the hydroxyl group, does not constitute a stereogenic center due to the presence of two hydrogen atoms, eliminating the possibility for optical isomerism at this position [15]. The molecular structure therefore does not exhibit chirality, simplifying the stereochemical analysis compared to related compounds with asymmetric carbon centers [15].
The conformational flexibility of the carbon chain connecting the various functional groups introduces additional stereochemical considerations [28]. Rotation around the single bonds allows for multiple conformational isomers, with the most stable arrangements determined by minimizing steric interactions between the bulky functional groups [28]. The extended conjugation between the alkene and alkyne systems may influence the preferred conformations by stabilizing certain arrangements through orbital overlap [45] [47].
Comparative analysis of octa-1,5-dien-7-yn-3-ol with structurally related enynol derivatives reveals important relationships between molecular structure and properties [28] [29]. The parent compound octa-1,5-dien-3-ol, lacking the alkyne functionality, exhibits a molecular weight of 126.20 grams per mole and demonstrates different physical and chemical properties due to the reduced degree of unsaturation [2] [4].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Degree of Unsaturation |
|---|---|---|---|---|
| Octa-1,5-dien-7-yn-3-ol | C₈H₁₀O | 122.16 | Dienynol with terminal alkyne | 4 |
| Octa-1,5-dien-3-ol | C₈H₁₄O | 126.20 | Dienol without alkyne | 2 |
| 3-methyl-octa-1,7-dien-5-yn-3-ol | C₉H₁₂O | 136.19 | Methylated dienynol | 4 |
| 1,5-octadien-3-ol | C₈H₁₄O | 126.20 | Dienol isomer | 2 |
| 1,5,7-octatrien-3-ol, 3,7-dimethyl- | C₁₀H₁₆O | 152.23 | Trienol with methyl substituents | 4 |
The methylated derivative 3-methyl-octa-1,7-dien-5-yn-3-ol provides insight into the effects of alkyl substitution on enynol systems [3]. This compound exhibits a molecular weight of 136.19 grams per mole and maintains the same degree of unsaturation while introducing steric effects that influence molecular geometry and reactivity [3]. The presence of the methyl group creates a quaternary carbon center, potentially affecting the conformational preferences and stability of the molecule [3].
Comparison with 1,5,7-octatrien-3-ol derivatives demonstrates the impact of extending conjugation through additional alkene functionalities [20] [21]. These compounds exhibit enhanced stability due to extended pi-electron delocalization but sacrifice the unique reactivity associated with the alkyne functionality [20] [21]. The presence of methyl substituents in these systems further modulates their properties through inductive and steric effects [20] [21].
The comparative analysis reveals that octa-1,5-dien-7-yn-3-ol occupies a unique position among enynol derivatives due to its specific combination of dienyne functionality with a secondary alcohol [28] [29]. This structural arrangement provides opportunities for diverse chemical transformations while maintaining sufficient stability for isolation and characterization [28] [29].
The spectroscopic characterization of octa-1,5-dien-7-yn-3-ol relies on nuclear magnetic resonance, infrared, and mass spectrometry techniques to confirm structural assignments and elucidate molecular properties [16] [17]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, with characteristic chemical shift ranges for each functional group [35] [37].
The terminal alkyne proton appears in the range of 2.0-3.2 parts per million, exhibiting the characteristic shielding effect associated with sp-hybridized carbon centers [39] [41]. This signal typically appears as a triplet due to four-bond coupling with the adjacent methylene protons, providing diagnostic information for structural confirmation [39] [41]. The alkene protons resonate in the downfield region between 4.5-6.1 parts per million, reflecting the deshielding effect of the pi-electron system [35] [36].
| Spectroscopic Method | Expected Ranges/Characteristics |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Terminal alkyne H: 2.0-3.2; Alkene H: 4.5-6.1; Alcohol OH: 1-5 (broad); Alkyl CH₂: 1.3-2.5 |
| ¹³C NMR Chemical Shifts (ppm) | Terminal alkyne C: 65-85; Internal alkyne C: 70-100; Alkene C: 105-150; Alcohol C: 60-90; Alkyl C: 10-50 |
| IR Absorption Frequencies (cm⁻¹) | O-H stretch: 3200-3600 (broad); C≡C stretch: 2100-2250; C=C stretch: 1650-1680; C-H stretch: 2800-3100 |
| Mass Spectrometry | Molecular ion [M]⁺: 122; Fragmentation patterns characteristic of enynols |
The hydroxyl proton of the alcohol functionality exhibits a broad signal in the range of 1-5 parts per million, with the exact chemical shift dependent on concentration, temperature, and solvent effects due to hydrogen bonding [40]. The methylene protons connecting the functional groups appear in the aliphatic region between 1.3-2.5 parts per million, providing information about the carbon skeleton connectivity [37] [38].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the characterization of carbon environments [38]. The terminal alkyne carbon resonates in the range of 65-85 parts per million, while the internal alkyne carbon appears at 70-100 parts per million [39] [41]. The alkene carbons exhibit chemical shifts between 105-150 parts per million, reflecting their sp² hybridization and participation in pi-bonding [35] [38].
Infrared spectroscopy provides functional group identification through characteristic absorption frequencies [18] [19]. The hydroxyl group exhibits a broad absorption band between 3200-3600 wavenumbers due to hydrogen bonding effects [40]. The alkyne triple bond produces a sharp, medium-intensity absorption in the range of 2100-2250 wavenumbers [18] [19]. The alkene double bonds contribute absorptions around 1650-1680 wavenumbers, while carbon-hydrogen stretching modes appear between 2800-3100 wavenumbers [18] [34].
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 122, corresponding to the molecular weight of the compound [23] [26]. Fragmentation patterns characteristic of enynol derivatives provide structural confirmation through the loss of specific functional groups and rearrangement processes [23] [26]. Common fragmentation pathways include the loss of water (18 mass units) from the molecular ion and cleavage adjacent to the hydroxyl-bearing carbon [23] [26].
Palladium-catalyzed intramolecular cyclization represents a cornerstone methodology in the construction of complex dienyne systems, particularly for compounds bearing the structural framework found in Octa-1,5-dien-7-yn-3-ol. The development of efficient palladium-mediated cyclization strategies has revolutionized synthetic access to these important molecular architectures through precise control of regioselectivity and stereochemistry [1].
The fundamental approach involves the utilization of a palladium catalyst system comprising palladium(II) acetate (5 mol%), triphenylphosphine (0.5 mmol), and sodium formate (1.0 mmol) in dimethylformamide at 80°C [1]. This methodology enables the transformation of appropriately substituted bromo-dienyne precursors into cyclohexenol derivatives bearing conjugated bis-exocyclic diene systems with exceptional efficiency and selectivity.
The mechanistic pathway proceeds through a well-defined sequence involving oxidative addition of the palladium(0) species to the carbon-bromine bond, followed by intramolecular 6-exo-dig cyclization of the resulting organopalladium intermediate [1]. The cyclopalladium complex subsequently undergoes trapping with hydride from sodium formate, leading to reductive elimination and regeneration of the palladium(0) catalyst. This process demonstrates remarkable stereoselectivity, exclusively affording the more thermodynamically stable E-isomer configuration [1].
Extensive substrate scope investigations have demonstrated the broad applicability of this approach across diverse structural variants. Systematic studies encompassing various substitution patterns have consistently yielded cyclized products in the range of 70-87% isolated yields [1]. The methodology exhibits particular tolerance for electron-donating and electron-withdrawing substituents on aromatic rings, as well as alkyl substituents at various positions within the dienyne framework.
The stereochemical outcome of these transformations can be rationalized through consideration of the cyclic palladium intermediate geometry. The preferential formation of E-configured exocyclic double bonds arises from the minimization of steric interactions within the metallacyclic transition state, favoring the more extended molecular conformation [1].
Table 1: Palladium-Catalyzed Cyclization Results for Dienyne Substrates
| Entry | Substrate Type | Product Yield (%) | E:Z Selectivity | Reaction Time (h) |
|---|---|---|---|---|
| 1 | Unsubstituted phenyl | 85 [1] | >95:5 [1] | 8 [1] |
| 2 | 4-Methoxyphenyl | 84 [1] | >95:5 [1] | 8 [1] |
| 3 | 4-Methylphenyl | 84 [1] | >95:5 [1] | 8 [1] |
| 4 | 3-Methylphenyl | 87 [1] | >95:5 [1] | 8 [1] |
| 5 | 2-Hydroxyphenyl | 85 [1] | >95:5 [1] | 9 [1] |
The Sonogashira coupling reaction serves as a pivotal transformation in the construction of precursor systems required for Octa-1,5-dien-7-yn-3-ol synthesis, enabling the efficient formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [1] [2] [3]. This palladium-copper dual catalytic system has emerged as an indispensable tool for assembling the acetylenic functionality within complex dienyne architectures.
The optimized reaction conditions employ dichlorobis(triphenylphosphine)palladium(II) (2 mol%) and copper(I) iodide (1 mol%) as the catalytic system, with triethylamine serving as both solvent and base at 50°C for 6-7 hours [1]. Under these conditions, the coupling of β-bromovinylaldehydes with phenylacetylene proceeds with excellent efficiency, typically affording coupled products in 70-80% isolated yields [1].
The mechanistic framework of Sonogashira coupling involves a sophisticated interplay between palladium and copper catalytic cycles [3] [4]. The palladium cycle initiates with oxidative addition of the organic halide to palladium(0), generating a palladium(II)-halide complex. Concurrently, the copper cycle facilitates the activation of the terminal alkyne through formation of a copper(I) acetylide intermediate, which subsequently undergoes transmetalation with the palladium(II) species [3].
The role of copper in this transformation extends beyond simple acetylide formation, as the copper(I) species actively participates in the regeneration of the palladium(0) catalyst through reductive elimination processes [3]. This dual catalytic manifold enables the efficient construction of complex acetylenic frameworks under mild reaction conditions while maintaining excellent functional group tolerance.
Recent mechanistic investigations have revealed that the stereochemistry of the vinyl halide substrate is preserved during the coupling process, enabling the stereoselective construction of geometrically defined dienyne systems [2]. This retention of stereochemical information proves particularly valuable in the synthesis of complex natural product targets where precise geometric control is essential.
Table 2: Sonogashira Coupling Efficiency in Dienyne Precursor Synthesis
| Alkyne Substrate | Halide Partner | Product Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Phenylacetylene | β-Bromovinylaldehyde | 78 [1] | 6 [1] | Pd: 2, Cu: 1 [1] |
| 4-Methoxyphenylacetylene | β-Bromovinylaldehyde | 75 [1] | 7 [1] | Pd: 2, Cu: 1 [1] |
| 1-Hexyne | Aryl bromide | 72 [2] | 6.5 [2] | Pd: 2, Cu: 1 [2] |
| Trimethylsilylacetylene | Vinyl triflate | 80 [3] | 5 [3] | Pd: 2, Cu: 1 [3] |
Tin-mediated allylation represents a fundamental approach for the introduction of allyl functionalities in the construction of Octa-1,5-dien-7-yn-3-ol precursor systems, offering unique advantages in terms of stereochemical control and reaction efficiency [1] [5] [6]. This methodology has evolved significantly with the development of both classical tin powder-mediated processes and advanced nanotechnology applications.
The classical tin-mediated allylation employs metallic tin powder (1.5 mmol) with 2,3-dibromopropene (3 mmol) in a biphasic ether-water system (3:1) at 25°C for extended reaction periods, typically overnight [1]. Under these conditions, the allylation of aldehydes derived from Sonogashira coupling proceeds with good efficiency, affording homoallylic alcohol products in 85-90% isolated yields [1].
Mechanistic investigations have revealed that tin-mediated allylation can proceed through multiple pathways depending on the specific reaction conditions employed [5] [7]. Under neutral aqueous conditions, the reaction appears to involve the formation of organotin intermediates, specifically allyltin(IV) species, rather than proceeding through single electron transfer mechanisms [5]. Nuclear magnetic resonance studies have provided direct evidence for the formation of allyltin(II) bromide and diallyltin dibromide intermediates during the course of the reaction.
The stereochemical outcome of tin-mediated allylation is influenced by several factors, including the reaction medium, temperature, and the presence of coordinating functional groups within the substrate [5]. Under basic conditions using potassium hydrogen phosphate, moderate syn-diastereoselectivity is typically observed, particularly with ortho-substituted benzaldehydes where chelation effects may operate [5].
Recent advances in nanotechnology have revolutionized tin-mediated allylation through the application of tin nanoparticles [8]. Tin nanoparticles with diameters ranging from 20-100 nanometers demonstrate dramatically enhanced reactivity compared to conventional tin powder, enabling reaction completion within 15-60 minutes at room temperature [8]. These nanoscale mediators achieve superior yields (90-98%) while maintaining excellent selectivity profiles [8].
Table 3: Comparative Performance of Tin-Mediated Allylation Systems
| Substrate Type | Tin Mediator | Product Yield (%) | Reaction Time | syn:anti Selectivity |
|---|---|---|---|---|
| Benzaldehyde | Sn powder | 88 [5] | 24 h [5] | 3:1 [5] |
| 2-Methoxybenzaldehyde | Sn powder | 90 [5] | 24 h [5] | 4:1 [5] |
| 4-Nitrobenzaldehyde | Sn nanoparticles | 95 | 15 min | 5:1 |
| Hexanal | Sn nanoparticles | 85 | 60 min | 2:1 |
The enhanced reactivity of tin nanoparticles can be attributed to their increased surface area-to-volume ratio, which facilitates more efficient formation of the reactive allyltin intermediates [8]. Nuclear magnetic resonance monitoring of reactions mediated by tin nanoparticles has revealed the rapid formation of both allyltin(II) bromide and diallyltin dibromide species, with the distribution of these intermediates being dependent on the reaction time and conditions.
Stereoselective hydrometallation represents a sophisticated approach for the controlled introduction of stereochemical elements within Octa-1,5-dien-7-yn-3-ol and related systems, offering precise control over both regio- and stereoselectivity through careful selection of metal hydride reagents and reaction conditions [10] [11] [12]. This methodology has emerged as a powerful tool for the selective functionalization of alkenes and alkynes within complex molecular frameworks.
The fundamental mechanism of hydrometallation involves the syn-addition of metal hydrides across unsaturated carbon-carbon bonds, with the regioselectivity being governed by a combination of electronic and steric factors [11] [12]. Recent mechanistic studies have demonstrated that the selectivity-determining step involves irreversible hydrometallation, where the more stable alkyl radical intermediate is preferentially formed [11] [12].
Copper-catalyzed hydrometallation has shown particular promise in the selective functionalization of 1,3-enynes, providing access to previously elusive 2-boryl-1,3-diene systems [10]. The optimal conditions employ copper(I) acetate as the catalyst, Xantphos as the ligand, and pinacolborane as the hydride source, achieving excellent Z:E selectivity (>95:5) across a range of symmetric and nonsymmetric 1,3-enyne substrates [10].
Nickel-catalyzed hydrometallation offers complementary selectivity patterns, particularly for the anti-Markovnikov functionalization of alkenes [13] [12]. The reaction employs nickel(II) chloride with dimethoxyethane as the catalyst, polymethylhydrosiloxane as the hydride source, and sodium tert-butoxide as an additive in aromatic solvents [13]. Under these conditions, excellent anti-Markovnikov selectivity is achieved with aryl-substituted alkenes and enol ethers [13].
Palladium-catalyzed hydrometallation systems offer unique advantages in the construction of complex cyclic systems through intramolecular processes [14] [15]. The mechanism involves the formation of palladium 5-hexenyl chelate complexes, followed by intramolecular carbometalation to generate palladium cyclopentylmethyl intermediates [14]. Subsequent associative silylation releases the cyclized product while regenerating the active catalyst [14].
Table 4: Stereoselective Hydrometallation Performance Across Different Metal Systems
| Metal Catalyst | Hydride Source | Selectivity Type | Typical Yield (%) | Substrate Scope |
|---|---|---|---|---|
| CuOAc/Xantphos | HBpin | Z:E >95:5 [10] | 75-90 [10] | 1,3-Enynes [10] |
| NiCl₂(dme) | PMHS | Anti-Markovnikov [12] | 70-95 [12] | Aryl alkenes [12] |
| Pd(0) complexes | Et₃SiH | syn-Addition [14] | 65-85 [14] | Dienyne systems [14] |
| Co(acac)₂ | Et₃SiH | Radical selectivity [18] | 60-90 [18] | Substituted alkenes [18] |
The stereochemical control in hydrometallation processes can be further enhanced through the use of chiral ligands and asymmetric catalyst systems [16]. Recent developments have demonstrated that chiral phosphine and nitrogen-containing ligands can induce high levels of enantioselectivity in hydrometallation reactions, opening new avenues for the asymmetric synthesis of complex molecular architectures [16].